molecular formula C11H12F3N B1285867 N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline CAS No. 887590-43-4

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline

Cat. No.: B1285867
CAS No.: 887590-43-4
M. Wt: 215.21 g/mol
InChI Key: CEMVDEPFTHQMEO-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C11H12F3N and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthetic Applications

  • Chemical Fixation of CO2 : Aniline derivatives have been explored for the chemical fixation of CO2, offering a novel route to synthesize functionalized azole compounds. This method presents an environmentally friendly approach to utilize CO2 as a C1 feedstock, potentially applicable to N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline derivatives for the synthesis of important natural and biologically active azole derivatives (Vessally et al., 2017).

  • Ionic Liquids and Solvent Applications : Studies on ionic liquids have highlighted their phase behavior with aliphatic and aromatic solutes, including aniline derivatives. These findings suggest potential applications in separation processes and extraction from original matrices, where this compound could serve as a target molecule for innovative solvent systems (Visak et al., 2014).

Environmental Applications

  • Wet Air Oxidation : The treatment of nitrogen-containing compounds, often found in chemical and pharmaceutical industries, has been a major application of Wet Air Oxidation (WAO) processes. Research on the oxidation of aniline and its derivatives through catalytic WAO suggests potential environmental applications for the degradation of toxic nitrogenous compounds, including those related to this compound (Oliviero et al., 2003).

Material Science and Engineering

  • Conducting Polymers : The electrochemical deposition of conducting polymers on carbon substrates, including those based on aniline derivatives, has shown promise for applications in batteries, sensors, capacitors, and electrochromic displays. This area of research points to the potential use of this compound in the development of advanced materials with tailored electrical properties (Ates & Sarac, 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed that the trifluoromethyl group can enhance the stability and reactivity of radical intermediates, which are crucial in many biochemical processes . The interactions between this compound and biomolecules such as enzymes and proteins are primarily mediated through non-covalent interactions, including hydrogen bonding and van der Waals forces.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in this compound is known to form stable radical intermediates, which can interact with various enzymes and proteins, leading to their inhibition or activation . These interactions can result in changes in the activity of metabolic pathways and cellular processes, ultimately affecting cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of the compound on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to changes in cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, the trifluoromethyl group in this compound can enhance the reactivity of radical intermediates, leading to changes in the activity of enzymes that catalyze important biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8,15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMVDEPFTHQMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585670
Record name N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887590-43-4
Record name N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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